4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate
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Overview
Description
4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties . The structure of this compound includes a thiazole ring fused with a triazole ring, which is further substituted with a phenyl group and an acetate moiety.
Preparation Methods
The synthesis of 4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile . The reaction is catalyzed by a base such as potassium tert-butoxide in a solvent like tert-butanol. The reaction mixture is heated under reflux for several hours to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of microwave-assisted synthesis to improve yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different products.
Substitution: The phenyl and acetate groups can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include bromomalononitrile, potassium tert-butoxide, and benzoyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Due to its antiviral, antibacterial, and anticancer properties, it is investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, inhibiting their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate include other thiazolo[3,2-b][1,2,4]triazoles and their derivatives. These compounds share similar structural features and biological activities but may differ in their specific chemical properties and reactivity. Examples of similar compounds include 6-aminothiazolo[3,2-b][1,2,4]triazole-5-carbonitriles and other functionalized thiazolo[3,2-b][1,2,4]triazoles . The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
The compound 4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate is a hybrid molecule that exhibits significant biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, synthesis, and the underlying mechanisms through which it exerts its effects.
Chemical Structure and Properties
The compound's structure is characterized by a thiazolo-triazole moiety linked to a phenyl acetate group. The molecular formula is C21H17N3O3S, with a molecular weight of approximately 397.44 g/mol. The presence of both thiazole and triazole rings contributes to its biological activity, as these structures are known for their pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C21H17N3O3S |
Molecular Weight | 397.44 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. In vitro tests have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties, particularly against multidrug-resistant strains.
- Study Findings : A study reported MIC values ranging from 2–4 µg/mL against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Mechanism of Action : The thiazole and triazole components are believed to interact with DNA and inhibit topoisomerase activity, leading to cell cycle arrest and subsequent apoptosis .
Cytotoxicity
While the compound shows promising therapeutic effects, its cytotoxicity has also been assessed. Studies reveal that it exhibits selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic window.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
Normal Human Fibroblasts | >100 |
Case Study 1: Antibacterial Efficacy
A series of derivatives based on the core structure were synthesized and tested for antibacterial activity. The most potent derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, reinforcing the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Potential
In a comparative study involving various synthetic analogs, the compound demonstrated superior anticancer activity against breast cancer cell lines when evaluated alongside standard chemotherapeutics. This study highlighted the potential for developing new therapeutic agents based on this scaffold .
Properties
CAS No. |
606960-45-6 |
---|---|
Molecular Formula |
C19H13N3O3S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[4-[(E)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C19H13N3O3S/c1-12(23)25-15-9-7-13(8-10-15)11-16-18(24)22-19(26-16)20-17(21-22)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
InChI Key |
LVPOHRNJVYADNV-LFIBNONCSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
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